molecular formula C14H17FO2 B1445175 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1490700-62-3

1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No. B1445175
M. Wt: 236.28 g/mol
InChI Key: NZDOIQMRLOIYOY-UHFFFAOYSA-N
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Description

“1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C14H17FO2 . It is a derivative of cyclohexanecarboxylic acid, where a fluorophenylmethyl group is attached to the cyclohexane ring .


Molecular Structure Analysis

The molecular structure of “1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid” consists of a cyclohexane ring with a carboxylic acid group and a fluorophenylmethyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid” are not fully detailed in the search results. It is known to be a powder at room temperature . Its molecular weight is 236.29 .

Scientific Research Applications

Pharmaceutical Testing

It is available for purchase as a high-quality reference standard, which suggests its use in pharmaceutical testing to ensure accurate results .

Biochemical Research

Similar compounds have been used as internal standards in biochemical studies, such as determining valproic acid metabolites .

Chemical Synthesis

Cyclohexanecarboxylic acid derivatives have been used in the synthesis of polyketide-type antibiotics .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c15-12-6-4-5-11(9-12)10-14(13(16)17)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOIQMRLOIYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid

CAS RN

1490700-62-3
Record name 1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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